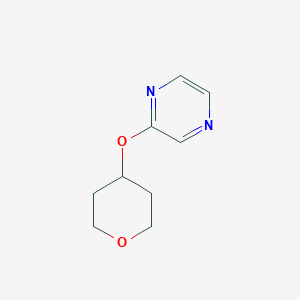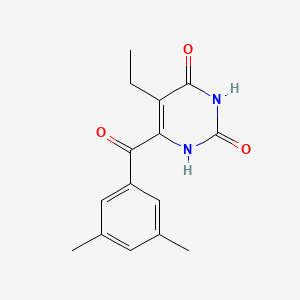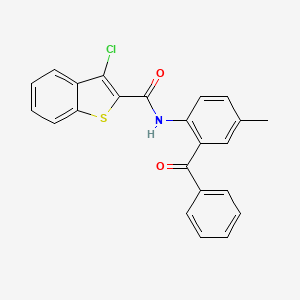![molecular formula C14H13NO3 B6513790 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid CAS No. 438190-81-9](/img/structure/B6513790.png)
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
描述
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative, which means it consists of two benzene rings linked at the [1,1’] position. This compound is part of a broader class of biphenyl derivatives known for their significant roles in synthetic organic chemistry and natural products . These compounds are often found in medicinally active compounds, marketed drugs, and natural products .
准备方法
The synthesis of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid typically involves several steps. One common method starts with the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran . This reaction yields methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate, which can then be further processed to obtain the desired compound .
化学反应分析
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core. For example, oxidation can convert alcohol groups to carboxylic acids, while reduction can convert nitro groups to amines.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling are used to form carbon-carbon bonds between the biphenyl core and other aromatic compounds.
科学研究应用
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, biphenyl derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact mechanism depends on the specific functional groups attached to the biphenyl core and their interactions with biological molecules.
相似化合物的比较
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid can be compared to other biphenyl derivatives such as:
4-Amino-3-methoxybenzoic acid: This compound has a similar structure but lacks the biphenyl core, making it less versatile in certain reactions.
6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid:
These comparisons highlight the unique properties of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid, particularly its versatility in synthetic applications and its potential biological activities.
属性
IUPAC Name |
2-amino-5-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDTPZHISGZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624805 | |
| Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-81-9 | |
| Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)
![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)




![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)
![ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6513780.png)


![4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6513795.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B6513808.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B6513809.png)
